(2-Fluoro-4-(4-methylpiperazin-1-yl)phenyl)boronic acid
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Overview
Description
(2-Fluoro-4-(4-methylpiperazin-1-yl)phenyl)boronic acid is a boronic acid derivative with the molecular formula C12H18BFN2O2. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a fluoro group and a 4-methylpiperazin-1-yl group. Boronic acids are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura coupling reactions, making them valuable intermediates in the development of pharmaceuticals and other organic compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Fluoro-4-(4-methylpiperazin-1-yl)phenyl)boronic acid typically involves the following steps:
Formation of the Phenylboronic Acid Core: The phenylboronic acid core can be synthesized through the reaction of phenyl magnesium bromide with trimethyl borate, followed by hydrolysis.
Introduction of the Fluoro Group: The fluoro group can be introduced via electrophilic aromatic substitution using fluorine gas or a suitable fluorinating agent.
Attachment of the 4-Methylpiperazin-1-yl Group: This step involves the nucleophilic substitution of the fluoro group with 4-methylpiperazine under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are selected to maximize yield and minimize waste .
Chemical Reactions Analysis
Types of Reactions
(2-Fluoro-4-(4-methylpiperazin-1-yl)phenyl)boronic acid undergoes several types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base, forming a carbon-carbon bond.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Substitution: The fluoro group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), and an aryl or vinyl halide.
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium periodate.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Suzuki-Miyaura Coupling: Biaryl compounds.
Oxidation: Phenols.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
(2-Fluoro-4-(4-methylpiperazin-1-yl)phenyl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds via Suzuki-Miyaura coupling.
Biology: Employed in the synthesis of biologically active molecules, including potential drug candidates.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the treatment of cancer and other diseases.
Industry: Utilized in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of (2-Fluoro-4-(4-methylpiperazin-1-yl)phenyl)boronic acid in various applications involves its ability to form stable complexes with other molecules. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. The fluoro and piperazine groups can interact with biological targets, potentially modulating their activity .
Comparison with Similar Compounds
Similar Compounds
4-(4-Methylpiperazin-1-yl)phenylboronic acid: Similar structure but lacks the fluoro group.
2-Fluorophenylboronic acid: Contains the fluoro group but lacks the piperazine moiety.
Uniqueness
(2-Fluoro-4-(4-methylpiperazin-1-yl)phenyl)boronic acid is unique due to the combination of the fluoro and piperazine groups, which can enhance its reactivity and potential biological activity compared to similar compounds .
Properties
Molecular Formula |
C11H16BFN2O2 |
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Molecular Weight |
238.07 g/mol |
IUPAC Name |
[2-fluoro-4-(4-methylpiperazin-1-yl)phenyl]boronic acid |
InChI |
InChI=1S/C11H16BFN2O2/c1-14-4-6-15(7-5-14)9-2-3-10(12(16)17)11(13)8-9/h2-3,8,16-17H,4-7H2,1H3 |
InChI Key |
ZFHDVSVZKUZPSA-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C=C(C=C1)N2CCN(CC2)C)F)(O)O |
Origin of Product |
United States |
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